molecular formula C24H50O2 B1249692 Tetracosane-1,3-diol

Tetracosane-1,3-diol

Cat. No.: B1249692
M. Wt: 370.7 g/mol
InChI Key: RWVSXDXGEPXFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracosane-1,3-diol (C₂₄H₅₀O₂, MW: 370.38 g/mol) is a long-chain aliphatic diol with hydroxyl groups at positions 1 and 3 of a saturated 24-carbon backbone. It was first isolated from Polygonum capitatum, a plant used in traditional medicine, and belongs to the fatty alcohol class of lipids .

Properties

Molecular Formula

C24H50O2

Molecular Weight

370.7 g/mol

IUPAC Name

tetracosane-1,3-diol

InChI

InChI=1S/C24H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)22-23-25/h24-26H,2-23H2,1H3

InChI Key

RWVSXDXGEPXFDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(CCO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tetracosane-1,3-diol, the following structurally related diols are compared based on molecular features, sources, and applications:

Aliphatic Diols with Similar Chain Lengths

  • (4E,8E)-2-(Hexadecanoylamino)-4,8-octadecadiene-1,3-diol Structure: 18-carbon chain with unsaturated bonds (4E,8E), an aminoacyl group, and diol groups at positions 1 and 3. Source: Marine soft coral Dendronephthya gigantea .
  • 1-O-β-D-Glucopyranosyl Derivatives (e.g., Compound 1 from Homalomena gigantea) Structure: C18 or C24 chains conjugated with a sugar moiety. Source: Plant Homalomena gigantea . Key Differences: Glycosylation increases water solubility and enables interaction with cellular receptors, unlike the non-glycosylated this compound.

Aromatic Diols

  • Benzene-1,3-diol (Resorcinol) and Derivatives Structure: Aromatic ring with hydroxyl groups at positions 1 and 3. Examples:
  • 5-Pentylbenzene-1,3-diol (Olivetol): Precursor for cannabinoid synthesis .
  • 4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol : Azo-conjugated derivative with potent antimicrobial activity .
    • Key Differences : Aromatic rings confer higher acidity (pKa ~9.5) and UV absorption, enabling applications in organic synthesis and photochemistry. This compound lacks aromaticity, resulting in distinct reactivity and stability .

Short-Chain and Branched Diols

  • Propane-1,3-diol and Butane-1,3-diol Structure: 3-4 carbon chains with vicinal diols. Source: Synthetic or microbial degradation . Key Differences: Smaller size increases volatility and water solubility.
  • 2-Ethyl-2-(hydroxymethyl)-propane-1,3-diol

    • Structure : Branched C6 diol with hydroxymethyl substituents.
    • Application : Ligand in heterometallic complexes (e.g., Ga₃V coordination compounds) .
    • Key Differences : Branching enhances steric effects, influencing metal-binding efficiency compared to linear this compound .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Key Features Source/Application
This compound C₂₄H₅₀O₂ 370.38 Linear aliphatic Saturated C24 chain, lipid-soluble Polygonum capitatum
5-Pentylbenzene-1,3-diol C₁₁H₁₆O₂ 180.24 Aromatic Cannabinoid precursor Synthetic
(4E,8E)-2-(Hexadecanoylamino)-4,8-octadecadiene-1,3-diol C₃₄H₆₅NO₃ 535.89 Unsaturated aliphatic Marine bioactivity, amide linkage Dendronephthya gigantea
4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol C₁₈H₂₁N₂O₃ 313.37 Azo-aromatic Antimicrobial agent Synthetic
2-Ethyl-2-(hydroxymethyl)-propane-1,3-diol C₆H₁₄O₄ 150.17 Branched aliphatic Metal coordination ligand Synthetic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetracosane-1,3-diol
Reactant of Route 2
Tetracosane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.